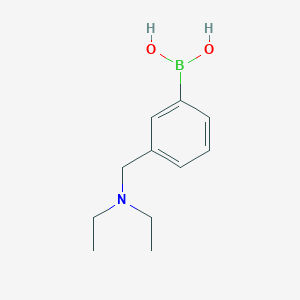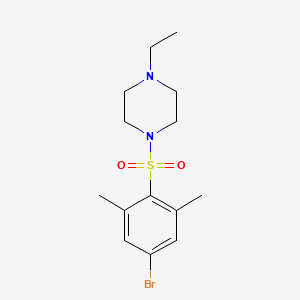![molecular formula C13H14N2O2 B1532060 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde CAS No. 1859656-91-9](/img/structure/B1532060.png)
1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a benzyloxyethyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1H-pyrazole-4-carbaldehyde with 2-(benzyloxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a hydroxyethyl group instead of a benzyloxyethyl group.
1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde: Contains a methoxyethyl group instead of a benzyloxyethyl group.
Uniqueness
1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of the benzyloxyethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-(2-phenylmethoxyethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-10-13-8-14-15(9-13)6-7-17-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUWSTNCXZGGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)


![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)
![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)


![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)

![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)

![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)

